Ethyl 3-amino-4-hydroxybenzoate
Overview
Description
Ethyl 3-amino-4-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxyl group at the 4-position, with an ethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Biochemical Pathways
For instance, 4-hydroxybenzoate can undergo oxygenolytic cleavage via meta-fission or ortho-fission to form 2-hydroxymuconic semialdehyde or cis,cis-muconic acid, respectively .
Result of Action
Related compounds have been found to exhibit anticonvulsant activity, suggesting that ethyl 3-amino-4-hydroxybenzoate may have similar effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoates, a class of compounds to which Ethyl 3-amino-4-hydroxybenzoate belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that hydroxybenzoates can influence cell function
Molecular Mechanism
It is known that hydroxybenzoates can bind to biomolecules and influence enzyme activity
Temporal Effects in Laboratory Settings
It is known that hydroxybenzoates can have temporal effects in laboratory settings
Metabolic Pathways
It is known that hydroxybenzoates can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-hydroxybenzoate typically involves the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Ethyl 3-amino-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-amino-4-hydroxybenzoic acid: The parent compound without the ester group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOFWIIBNJWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl 3-amino-4-hydroxybenzoate utilized in the synthesis of texazone?
A: this compound serves as a crucial starting material in the synthesis of texazone. The research paper describes a chemical synthesis route involving the oxidative dimerization of this compound with 2-(N-methylamino)phenol. [] This reaction leads to the formation of a phenoxazinone ester intermediate. Subsequent hydrolysis of this ester yields the final product, texazone.
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